molecular formula C15H11ClO2 B8750652 2'-Chloro 4-hydroxy chalcone

2'-Chloro 4-hydroxy chalcone

Cat. No. B8750652
M. Wt: 258.70 g/mol
InChI Key: FDGQCKIOOCJPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro 4-hydroxy chalcone is a useful research compound. Its molecular formula is C15H11ClO2 and its molecular weight is 258.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Chloro 4-hydroxy chalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro 4-hydroxy chalcone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2'-Chloro 4-hydroxy chalcone

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H

InChI Key

FDGQCKIOOCJPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g of 2-chloro acetophenone and 15.8 g 4-hydroxy benzaldehyde were dissolved in 100 ml ethanol saturated with gaseous hydrochloric acid and the mixture was left at ambient temperature for 3 days. The ethanol was concentrated in vacuo. The residue was dissolved in 200 ml isopropanol, after which 500 ml water was added with agitation and the precipitate was filtered. The yield after recrystallization from isopropanol was 25.4 g of the expected chalcone.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.